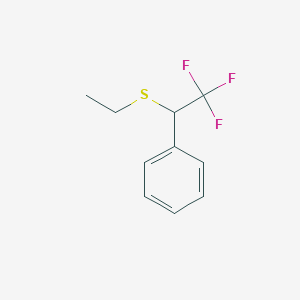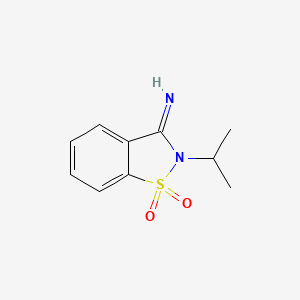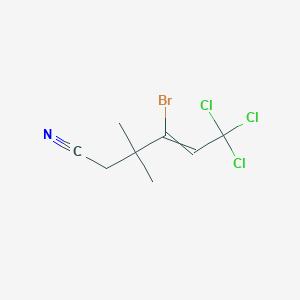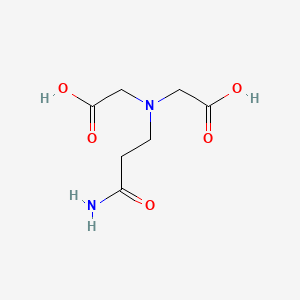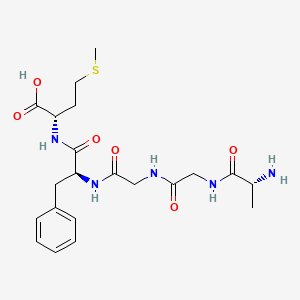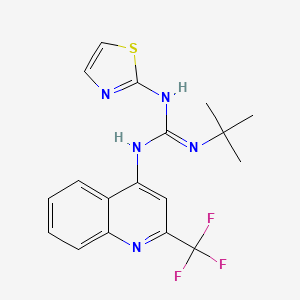
Guanidine, 1-tert-butyl-3-(2-thiazolyl)-2-(2-(trifluoromethyl)-4-quinolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, 1-tert-butyl-3-(2-thiazolyl)-2-(2-(trifluoromethyl)-4-quinolyl)- is a complex organic compound that features a guanidine group, a thiazole ring, and a quinoline moiety with a trifluoromethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1-tert-butyl-3-(2-thiazolyl)-2-(2-(trifluoromethyl)-4-quinolyl)- typically involves multi-step organic reactions. The process may start with the preparation of the quinoline derivative, followed by the introduction of the trifluoromethyl group. The thiazole ring can be synthesized separately and then coupled with the quinoline derivative. Finally, the guanidine group is introduced under specific reaction conditions, such as the use of strong bases or catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or quinoline rings.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the electronic properties of the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of guanidine, 1-tert-butyl-3-(2-thiazolyl)-2-(2-(trifluoromethyl)-4-quinolyl)- depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidine derivatives: Compounds with similar guanidine groups.
Thiazole derivatives: Compounds containing thiazole rings.
Quinoline derivatives: Compounds with quinoline moieties.
Uniqueness
The uniqueness of guanidine, 1-tert-butyl-3-(2-thiazolyl)-2-(2-(trifluoromethyl)-4-quinolyl)- lies in its combination of functional groups, which can impart distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
71079-90-8 |
|---|---|
Formule moléculaire |
C18H18F3N5S |
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
2-tert-butyl-1-(1,3-thiazol-2-yl)-3-[2-(trifluoromethyl)quinolin-4-yl]guanidine |
InChI |
InChI=1S/C18H18F3N5S/c1-17(2,3)26-15(25-16-22-8-9-27-16)24-13-10-14(18(19,20)21)23-12-7-5-4-6-11(12)13/h4-10H,1-3H3,(H2,22,23,24,25,26) |
Clé InChI |
LACUJNQKZBTVET-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N=C(NC1=CC(=NC2=CC=CC=C21)C(F)(F)F)NC3=NC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


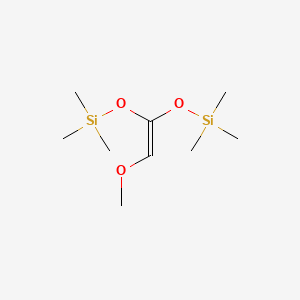

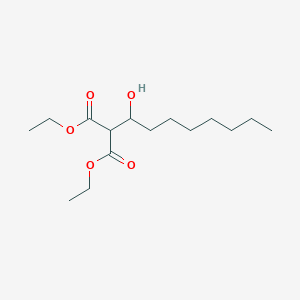
![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)
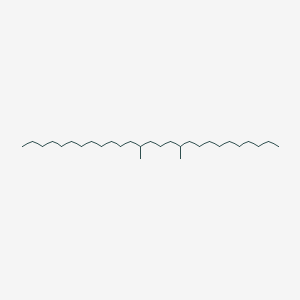

![7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14467546.png)


